3,5-Dichloro-N-methylbenzylamine hydrochloride
Overview
Description
3,5-Dichloro-N-methylbenzylamine hydrochloride is a chemical compound with the molecular formula C₈H₁₀Cl₃N. It is a derivative of benzylamine, where the benzene ring is substituted with two chlorine atoms at the 3 and 5 positions, and the amine group is methylated. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-N-methylbenzylamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dichlorobenzyl chloride.
N-Methylation: The 3,5-dichlorobenzyl chloride is reacted with methylamine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction results in the formation of 3,5-Dichloro-N-methylbenzylamine.
Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-N-methylbenzylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary or secondary amines.
Substitution: Various substituted benzylamines depending on the nucleophile used.
Scientific Research Applications
3,5-Dichloro-N-methylbenzylamine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-N-methylbenzylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the methylated amine group play crucial roles in its binding affinity and activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloro-N-methylbenzylamine hydrochloride
- 4,5-Dichloro-N-methylbenzylamine hydrochloride
- 3,5-Dichloro-N-ethylbenzylamine hydrochloride
Uniqueness
3,5-Dichloro-N-methylbenzylamine hydrochloride is unique due to the specific positioning of the chlorine atoms on the benzene ring and the methylation of the amine group. These structural features confer distinct chemical and biological properties, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)-N-methylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N.ClH/c1-11-5-6-2-7(9)4-8(10)3-6;/h2-4,11H,5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCOTVZJEIJWKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC(=C1)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
90390-21-9 (Parent) | |
Record name | Benzenemethanamine, 3,5-dichloro-N-methyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090389223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
226.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90389-22-3 | |
Record name | Benzenemethanamine, 3,5-dichloro-N-methyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090389223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details
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